![molecular formula C9H12O2 B1380303 5-Cyclopropylcyclohexane-1,3-dione CAS No. 172155-41-8](/img/structure/B1380303.png)
5-Cyclopropylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylcyclohexane-1,3-dione is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 . The compound is a powder in its physical form .
Molecular Structure Analysis
The molecule contains a total of 24 bonds, including 12 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 three-membered ring, 1 six-membered ring, and 2 aliphatic ketones .Chemical Reactions Analysis
While specific chemical reactions involving 5-Cyclopropylcyclohexane-1,3-dione are not available, cyclohexane-1,3-dione derivatives have been studied for their reactions with various chemicals, leading to the formation of novel compounds with complex structures .Its storage temperature is -10 degrees . More specific physical and chemical properties are not available in the current resources.
Scientific Research Applications
Herbicide Development
The triketones class, which includes compounds like 5-Cyclopropylcyclohexane-1,3-dione, are known for their use as bleaching herbicides. They function by inhibiting the enzyme p-hydroxyphenylpyruvatedioxygenase (HDDP) in plants, which is crucial for breaking down the amino acid tyrosine into components necessary for plant growth .
Pharmaceutical Research
Compounds structurally related to 5-Cyclopropylcyclohexane-1,3-dione have been explored for their potential in pharmaceuticals. Their reactivity and biological activity make them candidates for drug design and synthesis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Cyclopropylcyclohexane-1,3-dione is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the breakdown of the amino acid tyrosine into components that are used by plants to create molecules that the plant needs .
Mode of Action
5-Cyclopropylcyclohexane-1,3-dione inhibits the action of HPPD . By inhibiting this enzyme, the compound prevents the breakdown of tyrosine, disrupting the normal biochemical processes within the plant .
Biochemical Pathways
The inhibition of HPPD affects the tyrosine degradation pathway. This disruption leads to a deficiency in plastoquinone, a vital molecule involved in photosynthesis . As a result, the plant cannot carry out photosynthesis effectively, leading to bleaching and eventually, plant death .
Result of Action
The result of the action of 5-Cyclopropylcyclohexane-1,3-dione is the rapid bleaching and quick elimination of the weeds when these herbicides are applied on the fields . This is due to the disruption of photosynthesis caused by the inhibition of HPPD .
properties
IUPAC Name |
5-cyclopropylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODUOLKLCSAVBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)CC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297731 |
Source
|
Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
172155-41-8 |
Source
|
Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172155-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.